
12-Tetradecenal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Tetradecenal is an organic compound with the molecular formula C₁₄H₂₆O. It is an unsaturated aldehyde, characterized by the presence of a double bond in its carbon chain. This compound is known for its role in various biological processes and its application in different scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 12-Tetradecenal can be synthesized through several methods. One common approach involves the oxidation of 12-tetradecen-1-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions to prevent over-oxidation .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 1-dodecene, followed by hydrogenation and subsequent oxidation. This method allows for large-scale production with high yields .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 12-tetradecenoic acid.
Substitution: this compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and mild conditions to avoid over-oxidation.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), typically under anhydrous conditions.
Substitution: Various nucleophiles, depending on the desired product.
Major Products Formed:
Oxidation: 12-tetradecenoic acid.
Reduction: 12-tetradecen-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
12-Tetradecenal has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 12-Tetradecenal varies depending on its application. In biological systems, it acts as a pheromone by binding to specific receptors on the antennae of insects, triggering a behavioral response. The molecular targets and pathways involved include olfactory receptors and signal transduction pathways that lead to changes in behavior .
Comparaison Avec Des Composés Similaires
E-12-Tetradecenal: Another isomer of 12-Tetradecenal with a different configuration of the double bond.
Z-11-Tetradecenal: A similar compound with the double bond located at a different position in the carbon chain.
Z-5-Tetradecenal and Z-7-Tetradecenal: Compounds with the double bond located closer to the aldehyde group.
Uniqueness: this compound is unique due to its specific double bond position, which influences its reactivity and biological activity. Its role as a pheromone in certain insect species also sets it apart from other similar compounds .
Propriétés
Numéro CAS |
63618-40-6 |
|---|---|
Formule moléculaire |
C14H26O |
Poids moléculaire |
210.36 g/mol |
Nom IUPAC |
tetradec-12-enal |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-3,14H,4-13H2,1H3 |
Clé InChI |
OSQYHHXEZIXDDO-UHFFFAOYSA-N |
SMILES canonique |
CC=CCCCCCCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


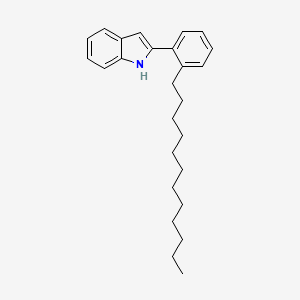
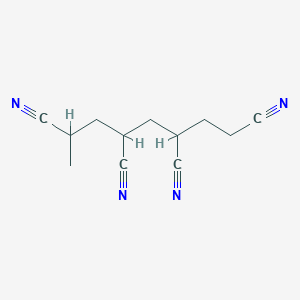
![1a-Methyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one](/img/structure/B14496969.png)
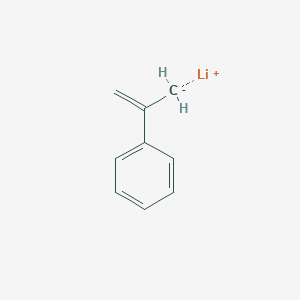

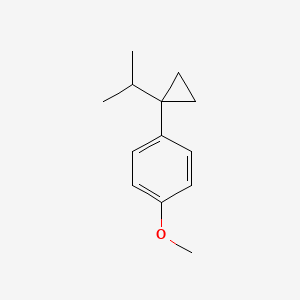


![3-[1-(Dimethylamino)ethylidene]-5-methylfuran-2(3H)-one](/img/structure/B14497008.png)
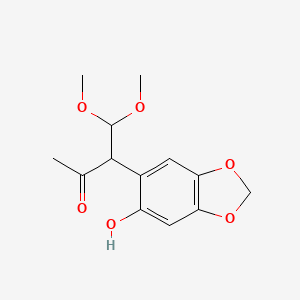
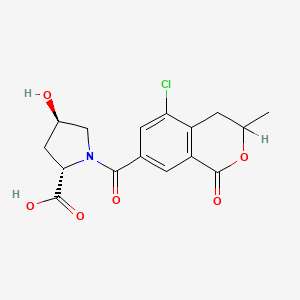
![2,2'-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(oxirane)](/img/structure/B14497031.png)
![4-[4-(4-Methoxyphenyl)hex-4-en-3-yl]aniline](/img/structure/B14497056.png)
![3-[1-(1-Methyl-1H-pyrrol-2-yl)-2-nitroethyl]-1H-indole](/img/structure/B14497063.png)
